6-Heptenenitrile
Overview
Description
6-Heptenenitrile, also known as 6-cyano-1-hexene, is an aliphatic nitrile with the molecular formula C7H11N. It is characterized by a nitrile group (-CN) attached to a heptene chain. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Heptenenitrile can be synthesized through several methods. One common approach involves the reaction of 6-heptenoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia to yield this compound . Another method involves the hydrocyanation of 1-heptene using hydrogen cyanide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the hydrocyanation process due to its efficiency and scalability. This method uses a nickel-based catalyst to facilitate the addition of hydrogen cyanide to 1-heptene, producing this compound in high yields .
Chemical Reactions Analysis
Types of Reactions: 6-Heptenenitrile undergoes various chemical reactions, including:
Reduction: Reduction of this compound with hydrogen in the presence of a palladium catalyst yields 6-heptenamine.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, forming amides or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Ammonia or amines for nucleophilic substitution reactions
Major Products Formed:
Oxidation: 6-Heptenoic acid.
Reduction: 6-Heptenamine.
Substitution: Amides or carboxylic acids
Scientific Research Applications
6-Heptenenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-heptenenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in various chemical reactions, such as nucleophilic addition and substitution, which enable the compound to modify biological molecules and pathways . These interactions can lead to changes in enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
6-Heptenoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
6-Heptenamine: Similar structure but with an amine group instead of a nitrile group.
1-Heptene: The parent hydrocarbon without the nitrile group.
Uniqueness: 6-Heptenenitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
hept-6-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h2H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWQKLRMIQIHKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399821 | |
Record name | 6-Heptenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5048-25-9 | |
Record name | 6-Heptenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Heptenenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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